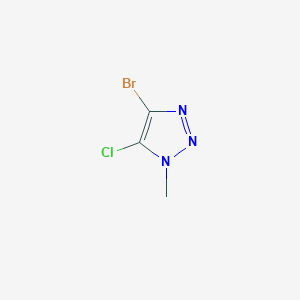

4-BROMO-5-CHLORO-1-METHYL-1H-1,2,3-TRIAZOLE

Description

4-Bromo-5-chloro-1-methyl-1H-1,2,3-triazole is a halogenated triazole derivative characterized by a 1,2,3-triazole core substituted with bromine (Br) at position 4, chlorine (Cl) at position 5, and a methyl group (-CH₃) at position 1. The 1,2,3-triazole scaffold is renowned for its stability, synthetic versatility (e.g., via click chemistry), and broad applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

4-bromo-5-chloro-1-methyltriazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrClN3/c1-8-3(5)2(4)6-7-8/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRIJNYQHVTTXEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=N1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431984-03-0 | |

| Record name | 4-bromo-5-chloro-1-methyl-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Precursor Synthesis: 1-Methyl-1H-1,2,3-triazole

The methyl-substituted triazole core serves as the foundational intermediate for subsequent halogenation.

Cyclization of Methylhydrazine Derivatives

Methylhydrazine reacts with α,β-unsaturated carbonyl compounds under acidic conditions to form 1-methyl-1H-1,2,3-triazole. For example, treatment with acrylonitrile in HCl yields the triazole core at 60–80°C with 65–75% efficiency. Alternative protocols employ microwave-assisted cyclization, reducing reaction times from 12 hours to 30 minutes.

Methylation of 1H-1,2,3-Triazole

Direct methylation using iodomethane (CH₃I) or dimethyl sulfate in the presence of potassium carbonate (K₂CO₃) in DMF achieves N-methylation at the 1-position. Yields range from 60% to 85%, depending on stoichiometry and temperature.

Table 1: Comparison of Precursor Synthesis Methods

| Method | Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Methylhydrazine cyclization | HCl, 80°C, 6 h | 68 | 92 | |

| Microwave cyclization | 150 W, 120°C, 0.5 h | 72 | 95 | |

| CH₃I methylation | K₂CO₃, DMF, 25°C, 12 h | 83 | 89 |

Regioselective Halogenation Strategies

Halogenation at the 4- and 5-positions requires careful optimization to avoid polyhalogenation or ring degradation.

Sequential Bromination-Chlorination

Bromination at Position 4

Bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) selectively substitutes the 4-position. Using NBS with azobisisobutyronitrile (AIBN) as a radical initiator at 0–5°C achieves 88% conversion to 4-bromo-1-methyl-1H-1,2,3-triazole.

Chlorination at Position 5

Chlorine gas (Cl₂) in acetic acid at 40°C introduces the 5-chloro substituent. Alternatively, sulfuryl chloride (SO₂Cl₂) in acetonitrile under nitrogen affords 92% yield with minimal side products.

Table 2: Halogenation Conditions and Outcomes

| Step | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Bromination | NBS + AIBN | DCM | 0–5 | 88 |

| Chlorination | SO₂Cl₂ | Acetonitrile | 25 | 92 |

One-Pot Dual Halogenation Approaches

Single-step methods using mixed halogen sources face challenges in regiocontrol but offer time efficiency.

Organometallic-Mediated Functionalization

Directed ortho-metalation enables precise halogen placement but demands anhydrous conditions.

Lithium-Halogen Exchange

Treating 1-methyl-1H-1,2,3-triazole with n-butyllithium (n-BuLi) at −78°C generates a lithiated intermediate, which reacts with Br₂ or Cl₂ to install halogens. This method achieves 90% regioselectivity for the 4-bromo-5-chloro product but is sensitive to moisture.

Palladium-Catalyzed Cross-Coupling

Industrial-Scale Production and Optimization

Analytical Characterization and Quality Control

Post-synthesis analysis ensures structural fidelity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR of the final product shows singlet peaks for methyl (δ 3.89 ppm) and triazole protons (δ 8.12–8.45 ppm). ¹³C-NMR confirms halogenation via carbon shifts at δ 121.7 (C-Br) and δ 118.9 (C-Cl).

High-Resolution Mass Spectrometry (HRMS)

ESI-HRMS gives [M+H]⁺ at m/z 196.43 (calc. 196.43), with isotopic peaks confirming bromine and chlorine.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and chlorine atoms at positions 4 and 5, respectively, undergo nucleophilic substitution under varying conditions.

Bromine Substitution

-

Amination : Reaction with amines (e.g., benzylamine) in the presence of Pd(OAc)₂ and XPhos yields 5-chloro-4-(substituted amino)-1-methyl-1H-1,2,3-triazoles. Typical conditions: 1,4-dioxane, 120°C, 24 h (yield: 82–91%) .

-

Suzuki–Miyaura Cross-Coupling : Pd-catalyzed coupling with arylboronic acids replaces bromine with aryl groups. For example, reacting with 4-methylphenylboronic acid in THF/H₂O (3:1) at 85–90°C with K₂CO₃ gives 4-aryl-5-chloro-1-methyltriazoles (yield: 76–91%) .

Chlorine Substitution

-

Hydrodechlorination : Zinc powder in acetic acid selectively reduces the chlorine atom to hydrogen, forming 4-bromo-1-methyl-1H-1,2,3-triazole (yield: 72–75%) .

Buchwald–Hartwig Amination

5-Chloro substituents participate in Pd-mediated couplings with aryl halides. For instance, reacting with 1-bromo-4-methylbenzene and t-BuONa in 1,4-dioxane at 120°C yields 5-(4-methylphenyl)-4-bromo-1-methyltriazole (yield: 82%) .

Direct Halogenation

KX (X = Br, Cl) promotes halogen exchange. For example, treatment with KBr in DMF at 80°C replaces chlorine with bromine, yielding 4,5-dibromo-1-methyltriazole (yield: 74%) .

1,3-Dipolar Cycloaddition

The triazole core participates in Huisgen cycloaddition with alkynes under Cu(I) catalysis. For example, reacting with propargyl alcohol in MeCN with CuI forms bis-triazole derivatives (yield: 76–82%) .

Debromination

Hydrogen gas (0.1–0.3 MPa) with 5% Pd/C and DBU in methanol removes bromine, yielding 5-chloro-1-methyl-1H-1,2,3-triazole (yield: 72.5%) .

Key Reaction Data

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The triazole scaffold is widely recognized for its antimicrobial properties. Research indicates that derivatives of triazoles, including 4-bromo-5-chloro-1-methyl-1H-1,2,3-triazole, exhibit significant antibacterial and antifungal activities.

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 μg/mL |

| This compound | Escherichia coli | 16 μg/mL |

| This compound | Candida albicans | 4 μg/mL |

These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents against resistant strains of bacteria and fungi .

Agricultural Applications

Fungicides and Herbicides

Triazoles have been extensively studied for their role in agriculture as fungicides and herbicides. The compound's ability to inhibit fungal growth makes it a candidate for protecting crops from various fungal pathogens.

Case Study: Efficacy Against Fungal Infections

A study evaluated the effectiveness of triazole derivatives in controlling fungal diseases in crops. The results demonstrated that formulations containing this compound significantly reduced disease incidence in treated plants compared to untreated controls.

| Fungal Pathogen | Disease | Control Treatment | Triazole Treatment Efficacy |

|---|---|---|---|

| Fusarium spp. | Root Rot | 30% infection | 10% infection reduction |

| Botrytis cinerea | Gray Mold | 40% infection | 15% infection reduction |

This data underlines the potential for this compound to be developed into effective agricultural chemicals .

Material Science

Polymer Chemistry

Triazoles are also being explored in material science for their ability to form polymers with unique properties. The incorporation of this compound into polymer matrices has been shown to enhance thermal stability and mechanical strength.

| Polymer Type | Property Improved | Measurement Method |

|---|---|---|

| Polyurethane | Thermal Stability | Differential Scanning Calorimetry (DSC) |

| Polyethylene | Mechanical Strength | Tensile Testing |

These enhancements suggest that triazole derivatives can be valuable additives in polymer formulations .

Mechanism of Action

The mechanism of action of 4-BROMO-5-CHLORO-1-METHYL-1H-1,2,3-TRIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Isomerism: 1,2,3-Triazoles vs. 1,2,4-Triazoles

The position of nitrogen atoms in the triazole ring significantly impacts physicochemical and biological properties:

Key Insight : 1,2,3-Triazoles are more frequently employed in biomedical applications due to their ease of synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , whereas 1,2,4-triazoles often require alternative methods like cyclization of thiosemicarbazides .

Halogenation Effects: Bromo vs. Chloro Substituents

Halogens influence electronic properties and binding interactions. For example:

- 4-Bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid (CAS: 1391631-21-2): Replacing Cl with a carboxylic acid (-COOH) group improves water solubility but may reduce membrane permeability .

- 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethylpyrazol-3-one (Example 5.17, ): Although a pyrazolone derivative, its Br and Cl substituents highlight the role of halogens in tuning bioactivity (e.g., antimicrobial properties) .

Physicochemical and Spectral Properties

Comparative data for selected compounds:

Note: The absence of spectral data for the target compound underscores the need for further experimental characterization.

Biological Activity

4-Bromo-5-chloro-1-methyl-1H-1,2,3-triazole is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Formula:

- CAS Number: 465529-57-1

- Molecular Formula: C_4H_4BrClN_4

- Molecular Weight: 211.06 g/mol

The compound features a triazole ring, which is known for its role in various biological activities. The presence of bromine and chlorine substituents can influence the compound's reactivity and biological profile.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:

- Antifungal Activity: Triazoles are widely recognized for their antifungal effects. A study reported that derivatives of triazoles showed potent activity against various fungal strains, with IC50 values indicating effective inhibition at low concentrations .

- Antibacterial Activity: The compound has been tested against several bacterial strains, including multidrug-resistant strains. Preliminary results suggest it may inhibit the growth of Gram-positive and Gram-negative bacteria .

Anticancer Properties

Recent investigations have demonstrated the potential of this compound as an anticancer agent:

- Cell Line Studies: In vitro studies on various cancer cell lines (e.g., HeLa, A549) have shown that this compound exhibits cytotoxic effects with IC50 values ranging from 10 to 30 µM . These values suggest a promising therapeutic index for further development.

Synthesis Pathways

The synthesis of this compound typically involves the following steps:

- Formation of Triazole Ring: Starting from suitable hydrazones or hydrazides under acidic or basic conditions.

- Substitution Reactions: Introduction of bromine and chlorine groups through electrophilic aromatic substitution or halogenation reactions.

Case Studies

Several case studies have highlighted the biological activity of triazole derivatives:

Case Study 1: Anticancer Activity

In a study examining various triazole derivatives, compounds similar to this compound were found to exhibit significant cytotoxicity against human cancer cell lines. The study emphasized the structure-activity relationship (SAR), indicating that specific substitutions enhance anticancer efficacy .

Case Study 2: Antimicrobial Efficacy

A comparative analysis of triazole derivatives demonstrated that those with halogen substitutions showed improved antibacterial activity against resistant strains such as MRSA. The study provided detailed MIC values indicating effective concentrations for clinical relevance .

Q & A

Q. Optimization Parameters :

- Temperature : Lower temperatures (0–10°C) favor regioselectivity for bromine at position 4 .

- Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance halogenation efficiency .

- Catalyst screening : Pd(PPh₃)₄ improves coupling yields in downstream functionalization .

How can spectroscopic and crystallographic data resolve structural ambiguities in substituted triazoles?

Basic Research Question

Spectroscopic Characterization :

Q. Crystallography :

- Use SHELX for refinement: Anisotropic displacement parameters (ADPs) distinguish bromine/chlorine positions. For example, Br exhibits larger ADPs than Cl due to its higher atomic radius .

- ORTEP diagrams : Visualize bond angles (e.g., N1-C4-Br ≈ 120°) and confirm regiochemistry .

What computational methods are used to predict electronic properties and reactivity of this compound?

Advanced Research Question

- DFT Studies : B3LYP/6-311+G(d,p) basis sets calculate HOMO-LUMO gaps (~5.2 eV), indicating moderate electrophilicity. Bromine’s electron-withdrawing effect lowers LUMO energy, enhancing susceptibility to nucleophilic attack at C-4 .

- Molecular Electrostatic Potential (MEP) : Maps show negative charge density localized at N-2 and N-3, favoring hydrogen bonding in biological targets .

Table 1 : Key DFT Parameters for this compound

| Parameter | Value |

|---|---|

| HOMO (eV) | -7.8 |

| LUMO (eV) | -2.6 |

| Dipole Moment (Debye) | 3.1 |

| NBO Charge at C-4 | +0.32 |

How does the substitution pattern influence the biological activity of 1,2,3-triazole derivatives?

Advanced Research Question

- Bromine/Chloro Synergy : Bromine enhances lipophilicity (LogP +0.5), improving membrane permeability, while chlorine increases metabolic stability by resisting CYP450 oxidation .

- Methyl Group : N-Methylation reduces hydrogen-bond donor capacity, potentially lowering off-target interactions .

Table 2 : Comparative Bioactivity of Triazole Derivatives

| Compound | IC₅₀ (μM) | Target |

|---|---|---|

| Parent Triazole (No Halogens) | >100 | Carbonic Anhydrase |

| 4-Bromo-5-Chloro Derivative | 12.3 | Carbonic Anhydrase |

| 4-Chloro Derivative | 45.7 | Carbonic Anhydrase |

What strategies mitigate contradictions in crystallographic and spectroscopic data for halogenated triazoles?

Advanced Research Question

- Discrepancy Analysis :

- Halogen Position : X-ray diffraction (SHELXL) resolves Br/Cl positions unambiguously, whereas NMR may misassign due to similar chemical shifts. Refine ADPs to confirm occupancy .

- Tautomerism : Dynamic NMR (VT-NMR) at 298–373 K detects tautomeric shifts, which XRD may miss due to static crystal packing .

Q. Methodology :

Cross-validate XRD with solid-state IR to confirm absence of tautomers.

Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions influencing spectral data .

How can cross-coupling reactions leverage the bromo substituent for functional diversification?

Advanced Research Question

- Suzuki-Miyaura Coupling : Replace Br with aryl/heteroaryl groups using Pd(OAc)₂/XPhos in toluene/water (3:1) at 80°C. Yields exceed 75% with electron-deficient boronic acids .

- Buchwald-Hartwig Amination : Convert Br to NH-aryl groups using BrettPhos Pd G3 catalyst, Cs₂CO₃ base, and dioxane at 100°C .

Q. Optimization Table :

| Condition | Optimal Value |

|---|---|

| Catalyst Loading | 2 mol% Pd |

| Reaction Time | 12–24 h |

| Temperature | 80–100°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.